molecular formula C23H17Cl2NO4 B13615823 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Cat. No.: B13615823
M. Wt: 442.3 g/mol
InChI Key: YSUMKVCHTFEAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid: is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a dichlorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and fluorenylmethoxycarbonyl chloride.

    Formation of Intermediate: The 3,5-dichlorobenzaldehyde is reacted with glycine in the presence of a suitable base to form the intermediate 2-(3,5-dichlorophenyl)glycine.

    Protection of Amino Group: The amino group of the intermediate is protected using fluorenylmethoxycarbonyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the fluorenylmethoxycarbonyl group allows for easy detection and quantification in biological assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The dichlorophenyl group is known to impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the fluorenylmethoxycarbonyl group can facilitate binding to specific receptors. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dichlorophenyl)glycine
  • 2-(3,5-dichlorophenyl)-2-aminopropanoic acid
  • 2-(3,5-dichlorophenyl)-2-({[(tert-butoxycarbonyl)amino]acetic acid

Uniqueness

Compared to similar compounds, 2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is unique due to the presence of the fluorenylmethoxycarbonyl group. This protecting group not only enhances the stability of the compound but also facilitates its use in various synthetic and analytical applications. The dichlorophenyl group further contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H17Cl2NO4

Molecular Weight

442.3 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C23H17Cl2NO4/c24-14-9-13(10-15(25)11-14)21(22(27)28)26-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21H,12H2,(H,26,29)(H,27,28)

InChI Key

YSUMKVCHTFEAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC(=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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